molecular formula C31H26BrClN2O5 B10833134 Benzyl phenyl ether derivative 1

Benzyl phenyl ether derivative 1

Cat. No.: B10833134
M. Wt: 621.9 g/mol
InChI Key: GSJUKYYDHBOJEP-UHFFFAOYSA-N
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Description

Benzyl phenyl ether derivative 1 is an organic compound that belongs to the class of benzyl ethers. Benzyl ethers are characterized by the presence of a benzyl group (C6H5CH2-) attached to an oxygen atom, which is further connected to another aromatic ring. These compounds are known for their stability and are widely used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzyl phenyl ether derivative 1 typically involves the reaction of benzyl halides with phenols under basic conditions. A common method is the Williamson ether synthesis, where a benzyl halide reacts with a phenoxide ion to form the ether bond. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of benzyl phenyl ether derivatives can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzyl phenyl ether derivative 1 undergoes various chemical reactions, including:

    Oxidation: The ether can be oxidized to form phenolic compounds.

    Reduction: Reduction reactions can break the ether bond, yielding benzyl alcohol and phenol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl halide is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to cleave the ether bond.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used in substitution reactions.

Major Products Formed

    Oxidation: Phenolic compounds.

    Reduction: Benzyl alcohol and phenol.

    Substitution: Various substituted benzyl ethers depending on the nucleophile used.

Scientific Research Applications

Benzyl phenyl ether derivative 1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl phenyl ether derivative 1 involves its interaction with specific molecular targets and pathways. For instance, in the context of cancer therapy, it may inhibit the PD-1/PD-L1 signaling pathway, thereby enhancing the immune response against tumor cells . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Benzyl phenyl ether derivative 1 can be compared with other similar compounds, such as:

    Benzyl methyl ether: Similar in structure but with a methyl group instead of a phenyl group.

    Phenyl ethyl ether: Contains an ethyl group instead of a benzyl group.

    Diphenyl ether: Consists of two phenyl groups connected by an oxygen atom.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the PD-1/PD-L1 pathway, sets it apart from other benzyl ethers and makes it a valuable compound in scientific research and therapeutic applications.

Properties

Molecular Formula

C31H26BrClN2O5

Molecular Weight

621.9 g/mol

IUPAC Name

2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(3-cyanophenyl)methoxy]phenyl]methylamino]-3-hydroxypropanoic acid

InChI

InChI=1S/C31H26BrClN2O5/c32-30-23(10-5-11-25(30)22-8-2-1-3-9-22)19-40-29-14-28(39-18-21-7-4-6-20(12-21)15-34)24(13-26(29)33)16-35-27(17-36)31(37)38/h1-14,27,35-36H,16-19H2,(H,37,38)

InChI Key

GSJUKYYDHBOJEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2Br)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(CO)C(=O)O)Cl

Origin of Product

United States

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